molecular formula C11H11ClF2O2 B1380950 4-Butoxy-2,6-difluorobenzoyl chloride CAS No. 1373920-74-1

4-Butoxy-2,6-difluorobenzoyl chloride

Cat. No.: B1380950
CAS No.: 1373920-74-1
M. Wt: 248.65 g/mol
InChI Key: LCYFGUHGFICGBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Butoxy-2,6-difluorobenzoyl chloride is C11H11ClF2O2 . The average mass is 248.654 Da and the monoisotopic mass is 248.041565 Da .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . The InChI code is 1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8 (13)10 (11 (12)15)9 (14)6-7/h5-6H,2-4H2,1H3 .

Scientific Research Applications

  • Macrocyclic Compound Synthesis : The compound has been utilized in the synthesis of unique macrocyclic tetramers, such as tri-n-butyltin 2,6-difluorobenzoate. This compound exhibits a distinct 16-membered Sn4c4o8 ring structure, showcasing its potential in creating complex molecular architectures (Gielen et al., 1994).

  • Synthesis of Isocyanate and Ureas : Research has shown that 4-Butoxy-2,6-difluorobenzoyl chloride can be treated with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate. This reaction opens pathways for the creation of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas, which have potential applications in inhibiting insect chitin biosynthesis (Odinokov et al., 1992).

  • Ionic Liquid Electrochemistry : This compound has been part of the study in the electrochemistry of ionic liquids, such as 1-Butyl-3-methyl-1H-imidazolium tetrafluoroborate. Research in this area contributes to our understanding of impurities like chloride in ionic liquids and their removal methods (Xiao & Johnson, 2003).

  • Study of Ortho Effect in Chemical Reactions : Investigations into the ortho effect of substituents in molecules like 2,6-difluorobenzoyl chloride have provided insights into the mechanisms of chemical reactions such as solvolyses. This research is crucial for understanding the reactivity and stability of various organic compounds (Park & Kevill, 2012).

  • Polymeric Photoinitiators : The compound has been used in the study of polymeric photoinitiators for UV-curing of acrylic formulations. This application is significant in the field of polymer chemistry and materials science, where controlled curing processes are essential (Castelvetro, Molesti, & Rolla, 2002).

Mechanism of Action

Mode of Action

The mode of action of 4-Butoxy-2,6-difluorobenzoyl chloride is likely through a nucleophilic substitution reaction. In this reaction, a nucleophile (a molecule that donates an electron pair) reacts with the benzoyl chloride compound, leading to the replacement of the chloride group .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. In general, benzoyl chloride compounds can react with nucleophiles to form new compounds, potentially leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances, pH, temperature, and solvent can all impact the reactivity and stability of this compound .

Biochemical Analysis

Biochemical Properties

4-Butoxy-2,6-difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites on these molecules. The compound’s reactivity is attributed to the presence of the benzoyl chloride group, which facilitates the formation of stable covalent bonds with amino acids such as lysine and cysteine residues in proteins . This interaction can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit specific signaling pathways by covalently modifying key signaling proteins, leading to changes in downstream gene expression . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group in the compound reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in enzyme activity, protein function, and gene expression. For example, the compound can inhibit the activity of proteases by covalently modifying their active sites, thereby preventing substrate binding and catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes, affecting their activity and function.

Properties

IUPAC Name

4-butoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8(13)10(11(12)15)9(14)6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFGUHGFICGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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